molecular formula C15H15NO B13901602 1,4-Dicyclopropylindole-3-carbaldehyde

1,4-Dicyclopropylindole-3-carbaldehyde

Cat. No.: B13901602
M. Wt: 225.28 g/mol
InChI Key: NREHYFIHVADIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dicyclopropylindole-3-carbaldehyde is a synthetic indole derivative intended for research and development purposes. This compound is built around an indole core structure, which is a common scaffold in medicinal chemistry and is found in numerous biologically active molecules . The structure features cyclopropyl substituents at the 1- and 4- positions of the indole ring, which are known to confer conformational rigidity and potentially influence the molecule's binding affinity and metabolic stability. While specific biological data for this exact compound is not available in the public domain, its structural features are of significant interest in pharmaceutical research. In particular, indole-3-carbaldehyde derivatives with cyclopropyl linkers have been investigated as key intermediates and synthons in the synthesis of bitopic ligands for G protein-coupled receptors (GPCRs) . For instance, research into dopamine D3 receptor antagonists has utilized similar trans-cyclopropyl-linked indole carboxaldehydes to create molecules with high receptor selectivity and potential allosteric pharmacology . The rigidity of the cyclopropyl group is a critical design element in such compounds, as it helps to pre-organize the molecule for optimal interaction with target proteins. Researchers may employ this compound as a versatile building block for the development of novel receptor ligands. Its aldehyde functional group is highly reactive, allowing for further chemical modifications through reductive amination or other coupling reactions to create a diverse library of compounds for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1,4-dicyclopropylindole-3-carbaldehyde

InChI

InChI=1S/C15H15NO/c17-9-11-8-16(12-6-7-12)14-3-1-2-13(15(11)14)10-4-5-10/h1-3,8-10,12H,4-7H2

InChI Key

NREHYFIHVADIEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C(=CC=C2)N(C=C3C=O)C4CC4

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Stepwise Synthetic Route

Formation of Indole-3-carbaldehyde Core

A common approach to obtain the indole-3-carbaldehyde scaffold is the Vilsmeier–Haack reaction, which involves the reaction of an indole or substituted aniline derivative with a Vilsmeier reagent prepared from phosphorus oxychloride and anhydrous dimethylformamide (DMF). The reaction proceeds under controlled low temperatures (0–5 °C) followed by refluxing to yield the 3-formylated indole derivative.

  • Reaction conditions:
    • Solvent: Anhydrous DMF
    • Reagents: Phosphorus oxychloride (POCl₃)
    • Temperature: 0–5 °C for reagent formation, then reflux for 5–8 hours
    • Workup: Neutralization with saturated sodium carbonate solution, filtration, drying, and recrystallization

This method is well-documented for various substituted indoles and can be adapted for cyclopropyl-substituted precursors.

Introduction of Cyclopropyl Groups
  • N-1 Cyclopropylation:
    Alkylation at the nitrogen atom of the indole ring is typically achieved by nucleophilic substitution using cyclopropyl halides (e.g., cyclopropyl bromide) or via transition-metal catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling with cyclopropylboronic acid derivatives. Protection of the aldehyde group during this step is often necessary to avoid side reactions.

  • C-4 Cyclopropylation:
    The cyclopropyl group at the 4-position can be introduced either by direct electrophilic substitution on the indole ring or by pre-functionalization followed by cyclopropanation reactions. Radical cyclopropylation methods using Bu₃SnH-mediated radical cyclizations have also been reported for related indole derivatives.

  • Reaction conditions:

    • Solvent: Typically polar aprotic solvents such as DMF or dichloromethane
    • Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling
    • Temperature: Moderate heating (80–100 °C)
    • Purification: Column chromatography on silica gel with ethyl acetate/hexane mixtures

Representative Synthetic Procedure

Step Reagents & Conditions Outcome
1. Preparation of Vilsmeier reagent POCl₃ + DMF, 0–5 °C, 30–40 min Formation of electrophilic formylating agent
2. Formylation of indole precursor Indole derivative + Vilsmeier reagent, RT 1–2 h, reflux 5–8 h Indole-3-carbaldehyde intermediate
3. N-1 Cyclopropylation Cyclopropyl bromide, base (NaH), DMF, RT to 100 °C, 16 h N-cyclopropylindole-3-carbaldehyde
4. C-4 Cyclopropylation Radical cyclopropylation or cross-coupling, Pd catalyst, 80–100 °C 1,4-Dicyclopropylindole-3-carbaldehyde

Research Outcomes and Characterization

Yields and Purity

  • Reported overall yields for the multi-step synthesis range from 60% to 80%, depending on the efficiency of each step and purification methods.
  • Purity is typically confirmed by chromatographic techniques and spectroscopic analyses.

Spectroscopic Characterization

  • ¹H NMR:

    • Aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm.
    • Cyclopropyl protons resonate between δ 0.5–1.5 ppm, often as multiplets due to ring strain and coupling.
    • Aromatic protons of the indole ring appear between δ 6.7–8.5 ppm.
  • ¹³C NMR:

    • Aldehyde carbon at δ ~185–190 ppm.
    • Cyclopropyl carbons resonate at δ ~5–20 ppm.
    • Indole carbons appear between δ 100–140 ppm.
  • IR Spectroscopy:

    • Strong C=O stretch of aldehyde at ~1680–1720 cm⁻¹.
  • Mass Spectrometry:

    • Molecular ion peak consistent with C₁₅H₁₅NO (exact mass ~221 g/mol).
    • Fragmentation patterns support cyclopropyl and indole moieties.

Crystallographic Data

  • X-ray crystallography confirms bond lengths and angles consistent with the indole framework and cyclopropyl substituents, providing insight into steric and electronic effects relevant to reactivity and biological interactions.

Summary Table of Key Preparation Methods

Preparation Step Methodology Reagents/Conditions Yield (%) Notes
Indole-3-carbaldehyde synthesis Vilsmeier–Haack formylation POCl₃, DMF, 0–5 °C to reflux 70–85 Requires anhydrous conditions
N-1 Cyclopropylation Alkylation or cross-coupling Cyclopropyl bromide, NaH, Pd cat. 60–75 Aldehyde protection recommended
C-4 Cyclopropylation Radical cyclopropylation or coupling Bu₃SnH-mediated radicals, Pd cat. 65–80 Radical methods yield ~80% in literature

Chemical Reactions Analysis

1,4-Dicyclopropylindole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1,4-Dicyclopropylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling and metabolic processes, contributing to its biological effects .

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications in scientific research and industry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.